
4-bromo-1-chloro-2-(4-methoxybenzyl)benzene
Overview
Description
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is an organic compound with the molecular formula C14H12BrClO. It is a derivative of benzene, substituted with bromine, chlorine, and a methoxybenzyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and reducing agents like zinc amalgam in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The process might include the use of continuous flow reactors and advanced purification methods like distillation and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation Reactions: The methoxy group can be oxidized under specific conditions.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd) and boron reagents (e.g., boronic acids) in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce aldehydes or carboxylic acids .
Scientific Research Applications
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as an intermediate in the synthesis of complex organic molecules, pharmaceuticals, and specialty chemicals. The compound can act as an inhibitor of certain enzymes by binding to their active sites, blocking their activity in metabolic and signaling pathways. Additionally, it serves as a precursor in drug synthesis, particularly for drugs targeting metabolic pathways.
Synthesis and Chemical Behavior
Several methods exist for synthesizing this compound. Its chemical behavior can be explored through reactions such as nucleophilic and electrophilic aromatic substitutions, where the bromine and chlorine atoms make it susceptible to nucleophilic attack, allowing for the formation of various derivatives. The methoxy group can also participate in electrophilic aromatic substitution reactions, further diversifying the compound's reactivity.
Use in Pharmaceutical Industry
This compound is used as an intermediate in the pharmaceutical industry, particularly in the synthesis of dapagliflozin. Dapagliflozin propanediol monohydrate is used in Europe for the treatment of type 2 diabetes mellitus . The compound's structural features allow it to participate in chemical transformations necessary for developing effective therapeutic agents. Analogs and derivatives of this compound have been studied for various pharmacological activities, with compounds containing similar structural motifs exhibiting biological properties such as anti-inflammatory and antimicrobial effects, and potential use in cancer therapy. Its role as an intermediate in dapagliflozin synthesis suggests it may also influence glucose metabolism.
Process for Preparation
Mechanism of Action
The mechanism of action of 4-bromo-1-chloro-2-(4-methoxybenzyl)benzene involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include metabolic and signaling pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-1-methoxybenzene: Similar in structure but lacks the methoxybenzyl group.
4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene: Similar but with an ethoxy group instead of a methoxy group.
4-Methoxybenzyl bromide: Contains a bromomethyl group instead of the bromo-chloro substitution.
Uniqueness
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable as an intermediate in the synthesis of various complex molecules and pharmaceuticals .
Biological Activity
4-Bromo-1-chloro-2-(4-methoxybenzyl)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.
The compound's chemical structure can be represented as follows:
- Molecular Formula: C15H14BrClO
- Molecular Weight: 325.63 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antidiabetic Effects: The compound has been identified as an inhibitor of sodium-glucose cotransporter 2 (SGLT2), which is significant in the management of type 2 diabetes mellitus. This mechanism helps reduce glucose reabsorption in the kidneys, leading to lower blood sugar levels .
- Antimicrobial Activity: Halogenated compounds, including this one, have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of bromine and chlorine enhances the antimicrobial properties by altering the compound's interaction with microbial membranes .
The biological activity of this compound can be attributed to its structural characteristics:
- SGLT2 Inhibition: The compound's ability to inhibit SGLT2 leads to increased urinary glucose excretion and improved glycemic control in diabetic models .
- Antimicrobial Mechanism: The halogen substituents contribute to the disruption of microbial cell walls and membranes, increasing permeability and leading to cell lysis .
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antidiabetic | SGLT2 inhibition | , |
Antimicrobial | Disruption of microbial membranes | |
Antiproliferative | Inhibition of cancer cell growth |
Case Study: Antidiabetic Efficacy
A study demonstrated that this compound significantly reduced blood glucose levels in diabetic rats when administered at varying doses. The results indicated a dose-dependent response with a maximum reduction observed at a dose of 50 mg/kg body weight, correlating with enhanced SGLT2 inhibition.
Case Study: Antimicrobial Testing
In vitro assays revealed that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) recorded at 32 µg/mL and 64 µg/mL, respectively. These findings suggest its potential use as a therapeutic agent against resistant bacterial strains .
Properties
IUPAC Name |
4-bromo-1-chloro-2-[(4-methoxyphenyl)methyl]benzene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClO/c1-17-13-5-2-10(3-6-13)8-11-9-12(15)4-7-14(11)16/h2-7,9H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMACPLNLMUFGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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